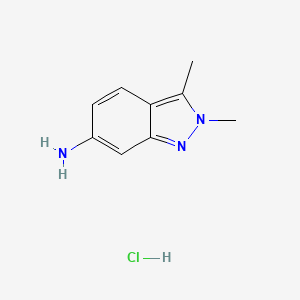

2,3-Dimethyl-2H-indazol-6-amine hydrochloride

Descripción general

Descripción

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is an organic compound with the molecular formula C9H12ClN3. It is a pharmaceutical intermediate, often used in the synthesis of various drugs, including Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride typically involves multiple steps:

Nitration and Reduction: The starting material, 2,3-dimethyl-6-nitro-2H-indazole, is synthesized by nitration of 2,3-dimethylindazole. .

Hydrochloride Formation: The final step involves the reaction of 2,3-dimethyl-6-amino-2H-indazole with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor technology to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions and minimizes the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-2H-indazol-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as tin(II) chloride in hydrochloric acid are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indazole derivatives

Aplicaciones Científicas De Investigación

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of drugs like Pazopanib hydrochloride, which is used in cancer treatment.

Industry: In the production of pharmaceuticals and fine chemicals

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of Pazopanib hydrochloride, it contributes to the inhibition of vascular endothelial growth factor receptors and platelet-derived growth factor receptors, thereby inhibiting angiogenesis and tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Dimethyl-6-nitro-2H-indazole

- 2,3-Dimethyl-6-amino-2H-indazole

- N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine

Uniqueness

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is unique due to its specific role as an intermediate in the synthesis of Pazopanib hydrochloride. Its structural features, such as the dimethyl and amino groups, make it a valuable precursor in pharmaceutical synthesis .

Actividad Biológica

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a chemical compound with notable biological activity, particularly in the field of medicinal chemistry. This compound serves as an important intermediate in the synthesis of Pazopanib hydrochloride, a well-known angiogenesis inhibitor used in cancer therapy. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12ClN3

- Molecular Weight : Approximately 197.66 g/mol

- Appearance : Pale beige to light beige solid, hygroscopic in nature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in tumor growth and angiogenesis. Key mechanisms include:

- Inhibition of Kinases : It has been shown to inhibit certain kinases that play a crucial role in cancer progression, including those involved in signaling pathways related to cell proliferation and survival .

- Antitumor Activity : The compound exhibits significant antitumor properties by disrupting abnormal cell proliferation and affecting angiogenesis processes.

- Pharmacokinetic Properties : Studies suggest good absorption and permeability across biological membranes, enhancing its potential for drug development.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

-

Cell Line Studies :

- In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines such as HL60 and HCT116, with IC50 values indicating potent activity .

- A study reported that derivatives of this compound showed selective inhibition against kinases like CHK1 and CDK2, further supporting its role in cancer therapeutics .

- Animal Models :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pazopanib Hydrochloride | Angiogenesis inhibitor targeting VEGFR and PDGFR | Effective in renal cell carcinoma treatment |

| Other Indazole Derivatives | Varying substituents affecting activity | Some exhibit kinase inhibition |

| 2-Methyl-2H-indazol-3-amine | Similar structure but different substitution pattern | Explored for anticancer properties |

Propiedades

IUPAC Name |

2,3-dimethylindazol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTQJZDNKWQSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676913 | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-60-2 | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-amino-2H-indazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9HSN6STR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.